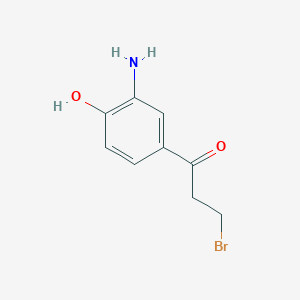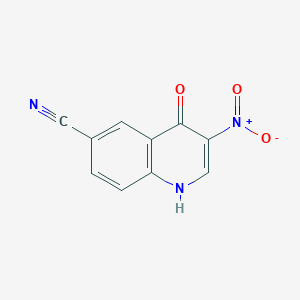![molecular formula C13H19Cl2N3S B14047075 5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl](/img/structure/B14047075.png)
5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl is a compound that belongs to the class of heterocyclic compounds known as benzothiazoles. These compounds are characterized by a benzene ring fused to a thiazole ring. The piperazine moiety in this compound adds to its versatility and potential biological activity. Benzothiazole derivatives have been widely studied for their pharmacological properties, including antibacterial, antifungal, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl typically involves a multi-step procedure. One common method includes the reaction of 2-aminobenzothiazole with an appropriate piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is typically purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated derivatives .
Aplicaciones Científicas De Investigación
5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl involves its interaction with specific molecular targets in the body. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine moiety and a benzothiazole ring, but with different substitution patterns.
2-(2-aminophenyl)imidazo[1,5-a]pyridine: This compound has a similar heterocyclic structure but with an imidazo ring instead of a thiazole ring.
Uniqueness
5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl is unique due to its specific substitution pattern and the presence of both piperazine and benzothiazole moieties. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C13H19Cl2N3S |
|---|---|
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
5-(1-piperazin-1-ylethyl)-1,3-benzothiazole;dihydrochloride |
InChI |
InChI=1S/C13H17N3S.2ClH/c1-10(16-6-4-14-5-7-16)11-2-3-13-12(8-11)15-9-17-13;;/h2-3,8-10,14H,4-7H2,1H3;2*1H |
Clave InChI |
JOFYFLNRLWDDKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1)SC=N2)N3CCNCC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B14047002.png)




![Imidazo[1,2-a]pyridine,8-(2-propenyloxy)-](/img/structure/B14047031.png)
![(R)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14047037.png)





![6-Bromo-8-fluoroimidazo[1,5-a]pyridine](/img/structure/B14047072.png)
